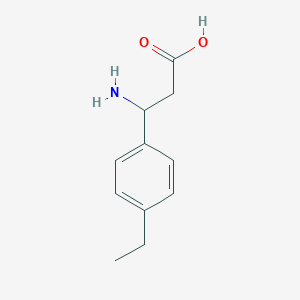

3-Amino-3-(4-ethylphenyl)propanoic acid

Description

Properties

IUPAC Name |

3-amino-3-(4-ethylphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-8-3-5-9(6-4-8)10(12)7-11(13)14/h3-6,10H,2,7,12H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZOSHSPOVINZEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10342746 | |

| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

117391-52-3 | |

| Record name | β-Amino-4-ethylbenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=117391-52-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-amino-3-(4-ethylphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10342746 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a viable synthetic route to 3-Amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid with potential applications in pharmaceutical research and development. The synthesis is based on the well-established Rodionov reaction, a one-pot condensation of an aldehyde, malonic acid, and ammonia.

Core Synthesis: The Rodionov Reaction

The synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid can be efficiently achieved through a one-pot reaction involving 4-ethylbenzaldehyde, malonic acid, and ammonium acetate in a suitable solvent, typically a lower alcohol or acetic acid.[1][2] This method is advantageous due to its operational simplicity and the ready availability of the starting materials.[3]

The reaction proceeds through a cascade of events initiated by a Knoevenagel condensation between 4-ethylbenzaldehyde and malonic acid to form an unsaturated intermediate. This is followed by a Michael addition of ammonia (generated in situ from ammonium acetate) and subsequent decarboxylation to yield the final β-amino acid product.

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid based on a representative laboratory scale.

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Moles | Mass (g) | Stoichiometric Ratio |

| 4-Ethylbenzaldehyde | C₉H₁₀O | 134.18 | 0.1 | 13.42 | 1 |

| Malonic Acid | C₃H₄O₄ | 104.06 | 0.15 | 15.61 | 1.5 |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 0.2 | 15.42 | 2 |

| Product: 3-Amino-3-(4-ethylphenyl)propanoic acid | C₁₁H₁₅NO₂ | 193.24 | 0.1 (Theoretical) | 19.32 (Theoretical) | 1 |

Experimental Protocol

This section details a step-by-step methodology for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid via the Rodionov reaction.

Materials and Equipment:

-

4-Ethylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or Glacial Acetic Acid)

-

Hydrochloric acid (HCl), 1M

-

Sodium hydroxide (NaOH), 1M

-

Distilled water

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer

-

Heating mantle

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

pH paper or pH meter

-

Büchner funnel and filter paper

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.5 eq), and ammonium acetate (2.0 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or glacial acetic acid, to the flask. The use of glacial acetic acid has been reported to potentially increase the reaction yield.[1]

-

Reflux: Heat the reaction mixture to reflux with vigorous stirring. The reaction is typically refluxed for 6-12 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

If ethanol was used as the solvent, it can be removed under reduced pressure using a rotary evaporator.

-

The residue is then dissolved in a minimal amount of hot water.

-

-

Purification:

-

The aqueous solution is filtered to remove any insoluble impurities.

-

The pH of the filtrate is then carefully adjusted to the isoelectric point of the amino acid (typically around pH 6-7) using a dilute solution of hydrochloric acid or sodium hydroxide.

-

The product will precipitate out of the solution.

-

The precipitate is collected by vacuum filtration using a Büchner funnel.

-

The collected solid is washed with cold water and then with a small amount of cold ethanol or acetone to remove any remaining impurities.

-

-

Drying: The purified 3-Amino-3-(4-ethylphenyl)propanoic acid is dried under vacuum to a constant weight.

Characterization:

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, such as:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the connectivity of the atoms.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups (e.g., -NH₂, -COOH).

-

Melting Point Analysis: To assess the purity of the compound.

Logical Workflow of the Synthesis

The following diagram illustrates the logical progression of the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid.

Caption: Synthetic workflow for 3-Amino-3-(4-ethylphenyl)propanoic acid.

References

chemical properties of 3-Amino-3-(4-ethylphenyl)propanoic acid

An In-depth Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid

Compound Overview

3-Amino-3-(4-ethylphenyl)propanoic acid is a non-proteinogenic β-amino acid. As a derivative of aryl propionic acid, it belongs to a class of compounds with significant interest in medicinal chemistry and drug development. β-amino acids are crucial building blocks for the synthesis of β-peptides, which can form stable secondary structures, and are valued as chiral synthons in organic synthesis. While specific biological activities for this particular compound are not extensively documented in publicly available literature, the broader family of aryl propionic acid derivatives is known for a wide range of pharmacological effects, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3]

This guide provides a summary of the known chemical properties, exemplary experimental protocols for synthesis and analysis, and a discussion of its potential biological context based on related structures.

Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 117391-52-3 | [4][5][6] |

| Molecular Formula | C₁₁H₁₅NO₂ | [4][5][6] |

| Molecular Weight | 193.24 g/mol | [4][5] |

| Physical Form | Solid | [4] |

| IUPAC Name | 3-amino-3-(4-ethylphenyl)propanoic acid | N/A |

| Synonyms | 3-(4-Ethylphenyl)-beta-alanine, Dl-3-amino-3-(4'-ethylphenyl)propionic acid | [5] |

| SMILES | O=C(O)CC(N)C1=CC=C(CC)C=C1 | [4] |

| InChI Key | CZOSHSPOVINZEF-UHFFFAOYSA-N | [4] |

Synthesis and Analysis

General Synthesis Workflow

While a specific, peer-reviewed synthesis for 3-Amino-3-(4-ethylphenyl)propanoic acid is not detailed in the available search results, a common and facile one-pot method for producing 3-amino-3-arylpropionic acids involves the reaction of an aromatic aldehyde with malonic acid and ammonium acetate.[7] This approach is efficient and can be readily adapted for the target compound.

Experimental Protocols

The following is a generalized protocol for the synthesis of 3-amino-3-arylpropionic acids, adapted for the target molecule.[7]

-

Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add a suitable solvent, such as ethanol or isopropanol, to the flask.

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and then further in an ice bath to induce precipitation of the product.

-

Isolation: Collect the resulting solid by vacuum filtration. Wash the filter cake with cold water followed by a cold non-polar solvent (e.g., diethyl ether) to remove unreacted aldehyde.

-

Purification: Dry the crude solid. Further purification can be achieved by recrystallization from a solvent system such as an ethanol/water mixture to yield the pure 3-Amino-3-(4-ethylphenyl)propanoic acid.

-

Characterization: Confirm the structure and purity of the final product using techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry, and HPLC.

This protocol describes a general High-Performance Liquid Chromatography (HPLC) method for the analysis of aryl propanoic acids and can be used as a starting point for the purity determination of the title compound.[8]

-

System: A standard HPLC system equipped with a UV or fluorescence detector.

-

Column: A reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 25 mM phosphate buffer, pH 3.5) and an organic solvent (e.g., acetonitrile). A typical starting ratio could be 60:40 (Buffer:Acetonitrile).

-

Flow Rate: 1.0 - 1.2 mL/min.

-

Column Temperature: Elevated temperatures (e.g., 60-80°C) may be required for zirconia-based columns, while ambient to 40°C is common for silica-based columns.[8]

-

Detection: UV detection at a wavelength of approximately 220 nm. For enhanced sensitivity, fluorescence detection can be employed with excitation at ~220 nm and emission at ~285 nm.[8]

-

Sample Preparation: Dissolve a precisely weighed amount of the compound in the mobile phase or a suitable solvent to a known concentration (e.g., 0.1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

-

Analysis: Inject the sample and integrate the peak area to determine purity relative to a standard or by area percentage.

Biological Context and Potential Applications

Direct experimental data on the biological activity or signaling pathway modulation of 3-Amino-3-(4-ethylphenyl)propanoic acid is scarce. However, its structural class provides a basis for potential applications.

-

Peptidomimetics: As a β-amino acid, it can be incorporated into peptide chains to create β-peptides. These structures are resistant to enzymatic degradation and can adopt stable helical or sheet-like conformations, making them attractive for developing novel therapeutics with improved metabolic stability.[9]

-

Pharmacological Scaffolds: Aryl propionic acid derivatives are a well-established class of non-steroidal anti-inflammatory drugs (NSAIDs), with ibuprofen being a prominent example.[1] The core structure of the title compound is related to these NSAIDs. Furthermore, functionalized 3-amino-3-arylpropanoic acid derivatives have been synthesized and investigated for a range of activities, including anticancer and antimicrobial effects, suggesting this scaffold is a promising starting point for drug discovery programs.[3][10]

Given the lack of specific pathway data, no signaling diagram can be provided. Research into this molecule would likely begin with broad phenotypic screening against cancer cell lines, bacterial strains, or enzyme panels (e.g., cyclooxygenases) to identify potential biological targets.

References

- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3 [sigmaaldrich.com]

- 5. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]

- 6. scbt.com [scbt.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. chemistry.illinois.edu [chemistry.illinois.edu]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to Structural Analogs of 3-Amino-3-(4-ethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structural analogs of 3-amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid derivative. Given the limited direct research on this specific compound, this guide establishes a framework for its study based on the well-documented pharmacology and synthesis of structurally related β- and γ-amino acid analogs, particularly those targeting the γ-aminobutyric acid (GABA) system. The core structure, a β-aryl-β-amino acid, is a key pharmacophore in neuropharmacology.

Core Compound and Rationale for Analog Exploration

3-Amino-3-(4-ethylphenyl)propanoic acid belongs to the class of β-aryl-β-amino acids. Its structure is highly analogous to known central nervous system (CNS) active compounds. The presence of a phenyl ring attached to the β-carbon (the carbon adjacent to the carboxyl group) significantly increases lipophilicity compared to endogenous neurotransmitters like GABA, allowing for potential penetration of the blood-brain barrier.

The exploration of its structural analogs is driven by the need to modulate pharmacokinetic and pharmacodynamic properties. Modifications to the core structure can influence receptor affinity, selectivity, efficacy, and metabolic stability.

Postulated Biological Target and Signaling Pathway

Based on its structural similarity to phenibut (β-phenyl-γ-aminobutyric acid) and baclofen (β-(4-chlorophenyl)-γ-aminobutyric acid), the primary biological target for this class of compounds is postulated to be the GABA type B (GABAB) receptor.[1]

The GABAB receptor is a G-protein coupled receptor (GPCR) that mediates slow and prolonged synaptic inhibition.[2] It functions as an obligate heterodimer, composed of GABAB1 and GABAB2 subunits.[3] Agonist binding to the GABAB1 subunit induces a conformational change, leading to the activation of associated Gi/Go proteins.[4] This activation initiates downstream signaling cascades:

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3]

-

Modulation of Ion Channels: The Gβγ subunit directly modulates ion channel activity. It activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium ion efflux and membrane hyperpolarization.[4] Concurrently, it inhibits voltage-gated calcium channels (VGCCs), reducing calcium ion influx and subsequent neurotransmitter release from presynaptic terminals.[2]

Some analogs may also exhibit activity at GABAA receptors or the α2δ subunit of voltage-gated calcium channels, similar to gabapentinoids.[5]

Structural Analog Classes and Activity

The structural analogs of 3-amino-3-(4-ethylphenyl)propanoic acid can be categorized based on modifications to different parts of the molecule.

Phenyl Ring Substitutions

Modifications to the phenyl ring are a common strategy to alter potency and selectivity. The nature and position of the substituent can significantly impact binding to the target receptor.

Table 1: Pharmacological Data for Phenyl-Substituted Amino Acid Analogs

| Compound Class | Specific Analog Example | Target(s) | Quantitative Data | Reference(s) |

|---|---|---|---|---|

| γ-Amino Acids | (R)-Phenibut | GABAB Receptor | Ki = 92 ± 3 µM | [6] |

| Baclofen (p-Cl analog) | GABAB Receptor | Ki = 6.0 ± 1 µM | [6] | |

| β-Amino Acids | 3-Amino-3-phenylpropanoic acid | GABAB Receptor | Inhibits baclofen-induced gastric acid secretion at 10-30 mg/kg (i.v.) | [5] |

| | 3-Amino-3-(4-fluorophenyl)propanoic acid | Not specified | Used as a building block for neuropharmacological agents. |[7] |

Stereoisomerism

The stereochemistry at the β-carbon is critical for biological activity. For phenibut, the (R)-enantiomer is significantly more potent at the GABAB receptor than the (S)-enantiomer, which is largely inactive.[6] This suggests that the pharmacological activity of racemic 3-amino-3-(4-ethylphenyl)propanoic acid would likely reside in one of its enantiomers.

N-Substituted Derivatives

Attaching larger chemical moieties to the amino group can drastically change the pharmacological profile, potentially leading to new biological targets.

Table 2: Activity of N-Substituted Propanoic Acid Derivatives

| Compound Class | Specific Analog Example | Target(s) | Quantitative Data | Reference(s) |

|---|---|---|---|---|

| N-Thiazolyl-β-Amino Acids | 3-{[4-(4-chlorophenyl)thiazol-2-yl][4-(1-hydroxyiminoethyl)phenyl]amino}propanoic acid (Compound 22) | SIRT2, EGFR (putative) | IC50 = 2.47 µM (A549 lung cancer cells) | [1] |

| 3-{[4-phenylthiazol-2-yl][4-(1-hydroxyiminoethyl)phenyl]amino}propanoic acid (Compound 21) | SIRT2, EGFR (putative) | IC50 = 5.42 µM (A549 lung cancer cells) | [1] | |

| N-(4-hydroxyphenyl)-β-Amino Acid Hydrazones | Hydrazone 14 (with furan-2-carbaldehyde) | Multidrug-Resistant Bacteria & Fungi | MIC = 0.5-2 µg/mL (VRE), 1 µg/mL (MRSA), 8 µg/mL (C. auris) | [8] |

| | Hydrazone 15 (with thiophene-2-carbaldehyde) | Multidrug-Resistant Bacteria & Fungi | MIC = 1-2 µg/mL (VRE), 2 µg/mL (MRSA), 8 µg/mL (C. auris) |[8] |

Experimental Protocols

Synthesis of β-Aryl-β-Amino Acids via the Rodionov Reaction

The Rodionov reaction is a classic and effective method for the synthesis of β-amino acids. It involves the condensation of an aromatic aldehyde, malonic acid, and ammonia (typically from ammonium acetate) in an alcoholic solvent.

Protocol: Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 4-ethylbenzaldehyde (1.0 eq), malonic acid (1.2 eq), and ammonium acetate (1.5 eq).

-

Solvent Addition: Add absolute ethanol or glacial acetic acid as the solvent. Acetic acid has been shown to increase conversion rates for similar reactions.[8]

-

Reflux: Heat the reaction mixture to reflux and maintain for 6-12 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature. If a precipitate forms, filter the solid product. If no precipitate forms, concentrate the solvent under reduced pressure.

-

Purification: The crude product is often an amino acid salt. Dissolve the crude material in water and adjust the pH to its isoelectric point (typically pH 5-7) using a suitable acid or base to precipitate the zwitterionic β-amino acid.

-

Isolation: Filter the purified product, wash with cold water and then a non-polar solvent (e.g., diethyl ether), and dry under vacuum.

-

Characterization: Confirm the structure and purity of the final compound using 1H NMR, 13C NMR, and mass spectrometry.

Enantiomeric Resolution of Racemic β-Amino Acids

As stereochemistry is crucial for activity, resolving the racemic mixture is a necessary step for detailed pharmacological evaluation.

Protocol: Enzymatic Kinetic Resolution

This method utilizes a lipase to selectively acylate or hydrolyze one enantiomer, allowing for the separation of the two.

-

Esterification: Convert the racemic β-amino acid to its corresponding methyl or ethyl ester using standard methods (e.g., SOCl2 in methanol).

-

Enzymatic Reaction: Dissolve the racemic ester in a suitable organic solvent (e.g., diisopropyl ether). Add a lipase, such as Candida antarctica lipase B (CAL-B), and a nucleophile (e.g., 0.5 equivalents of water for hydrolysis or an acyl donor for acylation).[9]

-

Incubation: Stir the mixture at a controlled temperature (e.g., 25-60°C) and monitor the conversion (ideally to ~50%) by chiral HPLC or GC.

-

Separation: Once ~50% conversion is reached, stop the reaction by filtering off the enzyme. Separate the unreacted ester enantiomer from the product (the hydrolyzed acid or the acylated amine) using column chromatography or acid-base extraction.

-

Hydrolysis (if necessary): The separated, unreacted ester can be hydrolyzed to the corresponding enantiomerically pure amino acid using aqueous HCl.

References

- 1. β-Amino Acid synthesis by C-C coupling [organic-chemistry.org]

- 2. Activation of the γ-Aminobutyric Acid Type B (GABAB) Receptor by Agonists and Positive Allosteric Modulators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The GABAB Receptor—Structure, Ligand Binding and Drug Development - PMC [pmc.ncbi.nlm.nih.gov]

- 4. GABAB receptor - Wikipedia [en.wikipedia.org]

- 5. medchemexpress.com [medchemexpress.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. farmaciajournal.com [farmaciajournal.com]

- 9. mdpi.com [mdpi.com]

Technical Guide: Investigating the Potential Biological Activity of 3-Amino-3-(4-ethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document serves as a technical guide for the potential biological activities of 3-Amino-3-(4-ethylphenyl)propanoic acid. An extensive review of the scientific literature did not yield any direct studies or experimental data on the biological effects of this specific compound. The following guide is therefore a proposed investigational framework based on the known activities of structurally similar molecules.

Introduction and Rationale

3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid derivative. While this specific molecule is not well-characterized in the literature, its structural motifs are present in compounds with known pharmacological activities. The arylpropionic acid scaffold is a well-established pharmacophore, most notably in the class of non-steroidal anti-inflammatory drugs (NSAIDs). Furthermore, various substituted β-amino acid derivatives have demonstrated a wide range of biological effects, including anticancer and antimicrobial properties. This guide outlines a series of experimental protocols to systematically investigate the potential therapeutic activities of 3-Amino-3-(4-ethylphenyl)propanoic acid.

Potential Anticancer Activity

Several derivatives of 3-aminopropanoic acid have been investigated for their antiproliferative effects against various cancer cell lines. Therefore, a primary avenue of investigation for 3-Amino-3-(4-ethylphenyl)propanoic acid is its potential as an anticancer agent.

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to assess cell viability.[1][2][3]

-

Cell Culture: Human cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast adenocarcinoma) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained at 37°C in a humidified 5% CO₂ incubator.

-

Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere for 24 hours.[1]

-

Compound Treatment: A stock solution of 3-Amino-3-(4-ethylphenyl)propanoic acid is prepared in a suitable solvent (e.g., DMSO). Serial dilutions are made to treat the cells with a range of concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Control wells receive the vehicle only.

-

Incubation: The plates are incubated for 48 hours.[1]

-

MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.[1]

-

Formazan Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

-

Data Analysis: Cell viability is calculated as a percentage of the untreated control. The half-maximal inhibitory concentration (IC₅₀) is determined by plotting cell viability against the logarithm of the compound concentration.

Data Presentation: Hypothetical Cytotoxicity Data

| Cell Line | Compound | IC₅₀ (µM) |

| A549 (Lung) | 3-Amino-3-(4-ethylphenyl)propanoic acid | 45.2 |

| MCF-7 (Breast) | 3-Amino-3-(4-ethylphenyl)propanoic acid | 68.5 |

| HCT116 (Colon) | 3-Amino-3-(4-ethylphenyl)propanoic acid | > 100 |

| Doxorubicin (Control) | A549 (Lung) | 0.8 |

Visualization: MTT Assay Workflow

Caption: Workflow for determining in vitro cytotoxicity using the MTT assay.

Potential Antimicrobial Activity

Substituted β-amino acids have also been explored for their antimicrobial properties. Therefore, it is prudent to screen 3-Amino-3-(4-ethylphenyl)propanoic acid for activity against a panel of pathogenic bacteria and fungi.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.[4][5][6]

-

Microorganism Preparation: Cultures of test organisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) are grown overnight in appropriate broth media. The cultures are then diluted to a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.[4]

-

Compound Dilution: A two-fold serial dilution of the test compound is prepared in a 96-well microtiter plate using Mueller-Hinton broth (for bacteria) or RPMI-1640 (for fungi). Concentrations may range from 256 µg/mL to 0.5 µg/mL.

-

Inoculation: Each well is inoculated with the standardized microbial suspension. Positive control (microbes, no compound) and negative control (broth only) wells are included.

-

Incubation: The plates are incubated at 37°C for 16-24 hours.[4]

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.[4][6]

Data Presentation: Hypothetical MIC Data

| Microorganism | Compound | MIC (µg/mL) |

| Staphylococcus aureus (ATCC 29213) | 3-Amino-3-(4-ethylphenyl)propanoic acid | 64 |

| Escherichia coli (ATCC 25922) | 3-Amino-3-(4-ethylphenyl)propanoic acid | >256 |

| Pseudomonas aeruginosa (ATCC 27853) | 3-Amino-3-(4-ethylphenyl)propanoic acid | >256 |

| Candida albicans (ATCC 90028) | 3-Amino-3-(4-ethylphenyl)propanoic acid | 128 |

| Ciprofloxacin (Control) | E. coli | 0.015 |

| Vancomycin (Control) | S. aureus | 1 |

Visualization: Broth Microdilution MIC Assay Workflow

Caption: Workflow for the broth microdilution Minimum Inhibitory Concentration assay.

Potential Anti-inflammatory Activity

The arylpropionic acid moiety is a classic feature of many NSAIDs that act by inhibiting cyclooxygenase (COX) enzymes. It is therefore highly plausible that 3-Amino-3-(4-ethylphenyl)propanoic acid may possess anti-inflammatory properties.

Experimental Protocol: In Vivo Carrageenan-Induced Paw Edema

This is a standard model for evaluating acute inflammation.[7][8][9][10]

-

Animals: Male Wistar rats or Swiss albino mice are used.[8][10]

-

Grouping: Animals are divided into groups: vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of 3-Amino-3-(4-ethylphenyl)propanoic acid (e.g., 50, 100, 200 mg/kg).

-

Administration: The test compound or control is administered orally or intraperitoneally.

-

Inflammation Induction: One hour after administration, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw of each animal.[10]

-

Edema Measurement: The paw volume is measured using a plethysmometer immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours).[9]

-

Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.

Data Presentation: Hypothetical Anti-inflammatory Data

| Treatment Group | Dose (mg/kg) | Paw Volume Increase at 3h (mL) | % Inhibition of Edema |

| Vehicle Control | - | 0.85 ± 0.07 | - |

| Indomethacin | 10 | 0.28 ± 0.04 | 67.1% |

| Test Compound | 50 | 0.65 ± 0.06 | 23.5% |

| Test Compound | 100 | 0.48 ± 0.05 | 43.5% |

| Test Compound | 200 | 0.35 ± 0.04 | 58.8% |

Visualization: Potential COX Inhibition Pathway

Caption: Potential mechanism of action via inhibition of the COX pathway.

Potential Central Nervous System (CNS) Activity

The core structure is related to β-phenyl-γ-aminobutyric acid (Phenibut), a GABA analogue. This suggests the possibility of interaction with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the CNS.

Experimental Protocol: GABA Receptor Binding Assay

This radioligand binding assay determines the affinity of the test compound for GABA receptors.[11][12][13]

-

Membrane Preparation: Rat brains are homogenized, and synaptic membranes are prepared through differential centrifugation.[11]

-

Binding Assay: The prepared membranes are incubated with a specific radioligand (e.g., [³H]muscimol for GABAₐ sites) and varying concentrations of the test compound.[11][13]

-

Separation: Bound and free radioligand are separated by rapid filtration.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

-

Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The equilibrium dissociation constant (Kᵢ) can then be calculated.

Data Presentation: Hypothetical GABA Receptor Binding Data

| Receptor Target | Radioligand | Test Compound Kᵢ (nM) |

| GABAₐ | [³H]Muscimol | 850 |

| GABAₐ (BZD site) | [³H]Flunitrazepam | >10,000 |

| GABAₑ | [³H]GABA | 1200 |

Visualization: Radioligand Binding Assay Principle

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. phytojournal.com [phytojournal.com]

- 4. Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics | Institute for Collaborative Biotechnology (ICB) | UCSB, MIT and Caltech. [icb.ucsb.edu]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. ijpras.com [ijpras.com]

- 8. In-vivo evaluation of analgesic and anti-inflammatory activities of the 80% methanol extract of Acacia seyal stem bark in rodent models - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo evaluation of anti-inflammatory activities of ethanol extract from Lom-Am-Ma-Pruek remedy for pain relief - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An in vivo evaluation of anti-inflammatory, analgesic and anti-pyretic activities of newly synthesized 1, 2, 4 Triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PDSP - GABA [kidbdev.med.unc.edu]

- 12. benchchem.com [benchchem.com]

- 13. Characterization of GABA Receptors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid

CAS Number: 117391-52-3

This technical guide provides a comprehensive overview of 3-Amino-3-(4-ethylphenyl)propanoic acid, a compound of interest for researchers, scientists, and drug development professionals. This document outlines its chemical properties, synthesis, spectroscopic data, and potential biological activities, with a focus on its role as a chiral building block and its prospective therapeutic applications.

Chemical and Physical Properties

3-Amino-3-(4-ethylphenyl)propanoic acid, also known as 3-(4-Ethylphenyl)-beta-alanine, is a non-proteinogenic β-amino acid.[1] Its structure features a propanoic acid backbone with an amino group and a 4-ethylphenyl substituent at the beta-position. This chiral molecule exists as two enantiomers, (S) and (R), with the (S)-enantiomer being of particular interest in pharmacological research.[2]

Table 1: Physicochemical Properties of 3-Amino-3-(4-ethylphenyl)propanoic acid

| Property | Value | Reference |

| CAS Number | 117391-52-3 | [1][3] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Solid | |

| Synonyms | 3-(4-Ethylphenyl)-beta-alanine, 3-Amino-3-(4-ethylphenyl)propionic acid, Dl-3-amino-3-(4'-ethylphenyl)propionic acid | [1] |

Synthesis

Experimental Protocol: Modified Rodionov Reaction (Proposed)

Materials:

-

4-Ethylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

Procedure:

-

A mixture of 4-ethylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2-3 equivalents) in ethanol is refluxed for several hours.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is dissolved in water and washed with a non-polar solvent (e.g., diethyl ether or ethyl acetate) to remove any unreacted aldehyde.

-

The aqueous layer is then acidified with hydrochloric acid to a pH of approximately 2-3, leading to the precipitation of the product.

-

The crude product is collected by filtration, washed with cold water, and dried.

-

Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water-ethanol mixture).

dot

References

molecular weight of 3-Amino-3-(4-ethylphenyl)propanoic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid derivative with a structure analogous to the neurotransmitter γ-aminobutyric acid (GABA). Its chemical properties and structural similarity to known neuroactive compounds suggest its potential for investigation in the fields of neuroscience and pharmacology. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its synthesis and analysis, and a discussion of its potential biological significance.

Chemical and Physical Data

The fundamental quantitative data for 3-Amino-3-(4-ethylphenyl)propanoic acid are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 193.25 g/mol | [1] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1] |

| CAS Number | 117391-52-3 | [1] |

Experimental Protocols

Synthesis via Rodionov Reaction

A plausible and efficient method for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid is the Rodionov reaction. This one-pot synthesis involves the condensation of an aldehyde with malonic acid and ammonia (or an ammonia source like ammonium acetate).[2][3][4][5]

Materials:

-

4-Ethylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent like acetic acid)[5]

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Drying agent (e.g., anhydrous magnesium sulfate)

-

Filtration apparatus

-

Reaction flask with reflux condenser

-

Magnetic stirrer and hotplate

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylbenzaldehyde (1 equivalent), malonic acid (1-1.2 equivalents), and ammonium acetate (2-3 equivalents) in ethanol.[3]

-

Heat the reaction mixture to reflux and maintain for 6-8 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Acidify the mixture with hydrochloric acid to a pH of approximately 2. This will precipitate the crude product.

-

Collect the precipitate by filtration and wash with cold water.

-

To purify, dissolve the crude product in a dilute sodium hydroxide solution and wash with an organic solvent (e.g., diethyl ether) to remove any unreacted aldehyde.

-

Re-precipitate the amino acid by acidifying the aqueous layer with hydrochloric acid.

-

Collect the purified product by filtration, wash with cold water, and dry under vacuum.

Analytical Method: High-Performance Liquid Chromatography (HPLC)

The purity and concentration of 3-Amino-3-(4-ethylphenyl)propanoic acid can be determined using reversed-phase high-performance liquid chromatography (RP-HPLC). As many amino acids lack a strong chromophore, derivatization is often employed to enhance detection.[][7][8][9][10]

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV or fluorescence detector.

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer, pH 7.8) and an organic solvent (e.g., acetonitrile/methanol mixture).[10]

-

Flow Rate: 1.0 mL/min.

-

Detection:

Sample Preparation (with Derivatization):

-

Prepare a standard stock solution of the synthesized 3-Amino-3-(4-ethylphenyl)propanoic acid in a suitable solvent (e.g., a mixture of water and acetonitrile).

-

For derivatization, mix a specific volume of the sample or standard solution with the derivatizing reagent (e.g., OPA in the presence of a thiol) and a borate buffer.

-

Allow the reaction to proceed for a short, defined time at room temperature before injection into the HPLC system.

Visualizations

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the logical progression from the starting materials to the final, analyzed product.

Caption: Workflow from synthesis to analysis.

Postulated Signaling Pathway: GABA Receptor Modulation

Given the structural similarity of 3-Amino-3-(4-ethylphenyl)propanoic acid to GABA, it is plausible that it may interact with GABA receptors, which are the primary inhibitory neurotransmitter receptors in the central nervous system. The following diagram illustrates the general mechanism of GABAA receptor activation.

Caption: Postulated GABA-A receptor activation.

It is important to note that the interaction of 3-Amino-3-(4-ethylphenyl)propanoic acid with GABA receptors is a hypothesis based on structure-activity relationships of GABA analogues.[11][12][13] Experimental validation is required to confirm this potential mechanism of action. The structure-activity relationship studies of GABA analogues suggest that the conformation of the molecule is crucial for its activity at the GABA receptor.[11]

Conclusion

This technical guide provides essential information for researchers interested in 3-Amino-3-(4-ethylphenyl)propanoic acid. The provided data and experimental protocols offer a solid foundation for the synthesis and characterization of this compound. The postulated interaction with GABA receptors highlights a potential avenue for future pharmacological investigation. Further studies are warranted to elucidate the specific biological activities and signaling pathways of this molecule, which may hold promise for the development of novel therapeutic agents.

References

- 1. scbt.com [scbt.com]

- 2. researchgate.net [researchgate.net]

- 3. scribd.com [scribd.com]

- 4. researchgate.net [researchgate.net]

- 5. farmaciajournal.com [farmaciajournal.com]

- 7. Analytical Methods for Amino Acids : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 8. applications.emro.who.int [applications.emro.who.int]

- 9. researchgate.net [researchgate.net]

- 10. agilent.com [agilent.com]

- 11. Structural determinants of activity at the GABAB receptor. A comparison of phosphoethanolamine and related GABA analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Synthesis and structure-activity relationships of a series of aminopyridazine derivatives of gamma-aminobutyric acid acting as selective GABA-A antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

An In-depth Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Amino-3-(4-ethylphenyl)propanoic acid, a β-amino acid derivative. Due to the limited availability of detailed experimental data for this specific compound in publicly accessible literature, this document synthesizes information on its fundamental properties, proposes a likely synthetic route based on established methods for analogous compounds, and discusses the potential biological significance of the broader class of 3-arylpropanoic acid derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development interested in this and structurally related molecules.

Introduction

3-Amino-3-(4-ethylphenyl)propanoic acid belongs to the class of β-amino acids, which are distinguished from their α-amino acid counterparts by the position of the amino group on the carbon backbone. While not proteinogenic, β-amino acids are of significant interest in medicinal chemistry due to their unique structural properties, which can impart improved pharmacokinetic profiles and biological activities to peptide-based therapeutics. The presence of the 4-ethylphenyl group suggests potential for this compound to interact with biological targets where hydrophobic interactions are crucial.

Chemical and Physical Properties

A summary of the known physicochemical properties of 3-Amino-3-(4-ethylphenyl)propanoic acid is presented in Table 1. This data is compiled from various chemical supplier databases.

| Property | Value | Source |

| IUPAC Name | 3-Amino-3-(4-ethylphenyl)propanoic acid | N/A |

| Synonyms | 3-(4-Ethylphenyl)-beta-alanine, 3-Amino-3-(4-ethylphenyl)propionic acid | [1] |

| CAS Number | 117391-52-3 | [1][2] |

| Molecular Formula | C₁₁H₁₅NO₂ | [1][2] |

| Molecular Weight | 193.24 g/mol | [1] |

| Appearance | Solid (predicted) | [3] |

| SMILES | CCC1=CC=C(C=C1)C(N)CC(=O)O | N/A |

| InChI Key | CZOSHSPOVINZEF-UHFFFAOYSA-N | [3] |

Synthesis and Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid is not explicitly described in the available literature, a plausible and widely used method for the synthesis of 3-aryl-β-amino acids is the Rodionov reaction . This one-pot reaction involves the condensation of an aromatic aldehyde, malonic acid, and ammonia or an ammonium salt in an alcoholic solvent.

A generalized experimental protocol based on the Rodionov reaction for the synthesis of a 3-aryl-β-amino acid is as follows:

Reaction: Condensation of 4-ethylbenzaldehyde, malonic acid, and ammonium acetate.

Reagents and Materials:

-

4-ethylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable alcohol)

-

Hydrochloric acid (for workup)

-

Sodium hydroxide (for workup)

-

Drying agent (e.g., anhydrous sodium sulfate)

-

Reaction flask with reflux condenser

-

Stirring apparatus

-

Heating mantle

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-ethylbenzaldehyde and malonic acid in ethanol.

-

Addition of Ammonium Acetate: To the stirred solution, add an excess of ammonium acetate.

-

Reflux: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Cooling and Precipitation: After the reaction is complete, cool the mixture to room temperature. The product may precipitate out of the solution.

-

Isolation and Purification:

-

Filter the crude product and wash with cold ethanol.

-

Alternatively, concentrate the reaction mixture under reduced pressure.

-

The crude product can be purified by recrystallization. The pH of the aqueous solution can be adjusted to the isoelectric point to facilitate precipitation.

-

Below is a Graphviz diagram illustrating the general workflow for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid via the Rodionov reaction.

Caption: Generalized workflow for the synthesis of 3-Amino-3-(4-ethylphenyl)propanoic acid.

Potential Biological Activities and Role in Drug Development

Direct biological activity data for 3-Amino-3-(4-ethylphenyl)propanoic acid is not available in the reviewed literature. However, the broader class of 3-arylpropanoic acid derivatives has been investigated for a range of biological activities.

Derivatives of 3-aminopropanoic acid have been explored as:

-

Anticancer Agents: Certain derivatives have shown antiproliferative activity against various cancer cell lines. For instance, studies on 3-((4-hydroxyphenyl)amino)propanoic acid derivatives have demonstrated their potential as anticancer and antioxidant candidates[4].

-

Antimicrobial Agents: The 3-aminopropanoic acid scaffold has been utilized in the development of compounds with antibacterial and antifungal properties.[5][6]

-

Enzyme Inhibitors: The structural features of β-amino acids make them suitable candidates for designing enzyme inhibitors, where they can mimic transition states or bind to active sites.

The 4-ethylphenyl moiety of the target compound introduces a lipophilic character, which could be advantageous for crossing biological membranes and for binding to hydrophobic pockets in protein targets.

Below is a conceptual diagram illustrating the potential logical relationship between the chemical scaffold and its application in drug development.

Caption: Conceptual workflow for the development of drug candidates from the core scaffold.

Conclusion

3-Amino-3-(4-ethylphenyl)propanoic acid is a β-amino acid with potential for further investigation in the field of medicinal chemistry. While specific experimental data for this compound is sparse, established synthetic methodologies for analogous compounds provide a clear path for its preparation. The known biological activities of structurally related molecules suggest that this compound and its derivatives could be valuable starting points for the development of new therapeutic agents. Further research is warranted to synthesize, characterize, and evaluate the biological profile of 3-Amino-3-(4-ethylphenyl)propanoic acid to fully elucidate its potential in drug discovery and development.

References

- 1. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]

- 2. scbt.com [scbt.com]

- 3. 3-Amino-3-(4-ethylphenyl)propanoic acid 117391-52-3 [sigmaaldrich.com]

- 4. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Amino-3-(4-ethylphenyl)propanoic Acid for Researchers

For researchers, scientists, and drug development professionals, this in-depth guide provides a comprehensive overview of 3-Amino-3-(4-ethylphenyl)propanoic acid, including its commercial availability, potential synthesis, and speculative biological role based on related compounds.

Commercial Availability

3-Amino-3-(4-ethylphenyl)propanoic acid (CAS No. 117391-52-3) is available from several commercial suppliers. The table below summarizes the available quantitative data from a selection of these suppliers to facilitate comparison. Researchers are advised to contact the suppliers directly for the most current pricing, availability, and detailed certificates of analysis.

| Supplier | Catalog Number | Purity | Available Quantities | Price (USD) | Notes |

| Sigma-Aldrich | KOB0038 | Not specified | 1 g | $191.00 | Buyer assumes responsibility for confirming purity; analytical data not collected by the supplier.[1] |

| Synblock | AB10605 | ≥ 98% | Bulk quantities available upon request | Contact for quote | Provides access to MSDS, NMR, HPLC, and LC-MS documentation.[2] |

| Santa Cruz Biotechnology | sc-208511 | Not specified | Inquire | Contact for quote | For research use only.[3] |

| Henan Allgreen Chemical Co., Ltd | AG-117391-52-3 | 98% | Inquire | Contact for quote |

Synthesis and Experimental Protocols

One-Pot Synthesis of 3-Amino-3-(4-ethylphenyl)propanoic Acid

This procedure is based on the reaction of an aromatic aldehyde with malonic acid and ammonium acetate in a suitable solvent.[4][5]

Materials:

-

4-Ethylbenzaldehyde

-

Malonic acid

-

Ammonium acetate

-

Ethanol (or other suitable solvent)

Procedure:

-

A mixture of 4-ethylbenzaldehyde (1 equivalent), malonic acid (1 to 1.2 equivalents), and ammonium acetate (1.3 to 1.5 equivalents) is prepared in ethanol.

-

The reaction mixture is heated to reflux and stirred for several hours (typically 6-8 hours).

-

Upon cooling to room temperature, the product precipitates out of the solution.

-

The solid is collected by filtration, washed with cold ethanol, and dried under vacuum.

-

Further purification can be achieved by recrystallization from a suitable solvent, such as methanol or ethanol.

Diagram of the Proposed Synthesis Workflow:

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity and signaling pathways of 3-Amino-3-(4-ethylphenyl)propanoic acid is currently limited in the public domain. However, the structural similarity to other β-amino acid derivatives suggests potential interactions with neurotransmitter receptors.

Many β-amino acids and their derivatives are known to interact with the central nervous system, particularly with GABA (gamma-aminobutyric acid) and glutamate receptors.[6] These receptors are crucial for regulating neuronal excitability.

-

GABA Receptors: As the primary inhibitory neurotransmitter in the brain, GABA binding to its receptors (GABA-A and GABA-B) typically leads to a decrease in neuronal excitability.[7][8] Structurally similar compounds to 3-Amino-3-(4-ethylphenyl)propanoic acid have been investigated as GABA receptor agonists or antagonists.

-

Glutamate Receptors: Glutamate is the major excitatory neurotransmitter. Certain neurotoxic amino acids exert their effects through glutamate receptors like NMDA and AMPA receptors.[6][9] Conversely, some β-amino acid derivatives may offer neuroprotective effects by modulating glutamate receptor activity.

Given this context, a hypothetical signaling pathway for 3-Amino-3-(4-ethylphenyl)propanoic acid could involve its interaction with GABA receptors, leading to neuronal inhibition.

Hypothetical Signaling Pathway:

Disclaimer: The biological activity and signaling pathway described above are speculative and based on the activities of structurally related compounds. Further experimental validation is required to confirm the precise mechanism of action for 3-Amino-3-(4-ethylphenyl)propanoic acid. Researchers are encouraged to perform their own biological assays to elucidate its specific effects.

References

- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]

- 2. CAS 117391-52-3 | 3-Amino-3-(4-ethylphenyl)propanoic acid - Synblock [synblock.com]

- 3. scbt.com [scbt.com]

- 4. scribd.com [scribd.com]

- 5. researchgate.net [researchgate.net]

- 6. Specific antagonism of behavioral action of "uncommon" amino acids linked to motor-system diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. GABAA receptor - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. Interactions of neurotoxins with non-NMDA glutamate receptors: an autoradiographic study - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Beta-Aryl-Propanoic Acids

This guide provides a detailed literature review of beta-aryl-propanoic acids, a significant class of compounds in medicinal chemistry. It is intended for researchers, scientists, and drug development professionals, offering insights into their mechanism of action, quantitative activity data, and key experimental evaluation protocols.

Introduction to Beta-Aryl-Propanoic Acids

Beta-aryl-propanoic acids, commonly known as "profens," are a major class of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their chemical structure is characterized by a propanoic acid moiety with an aryl group at the beta position. This structural motif is central to their biological activity. Well-known members of this class include ibuprofen, naproxen, and ketoprofen, which are widely used for their analgesic, anti-inflammatory, and antipyretic properties.[2][3][4] Beyond these primary applications, research has revealed a broader spectrum of biological activities, including anti-cancer, anti-convulsant, and anti-bacterial effects.[5]

The therapeutic effects of profens are primarily linked to their ability to inhibit cyclooxygenase (COX) enzymes.[4] Most profens possess a chiral center, with the (S)-enantiomer typically being the more pharmacologically active form.[5] The development and study of these compounds continue to be an active area of research, focusing on enhancing efficacy, improving safety profiles, and discovering novel therapeutic applications.

Mechanism of Action: COX-Dependent Pathways

The principal mechanism of action for beta-aryl-propanoic acids is the inhibition of the cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[3][6] Prostaglandins are key mediators of inflammation, pain, and fever.[7]

There are two primary isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is involved in "housekeeping" functions, such as maintaining the protective lining of the gastrointestinal tract and supporting platelet aggregation.[4]

-

COX-2: This isoform is typically undetectable in most tissues but is induced by inflammatory stimuli, leading to the production of prostaglandins that mediate inflammation and pain.[4][7]

Most traditional profens, like ibuprofen, are non-selective inhibitors, meaning they block the action of both COX-1 and COX-2.[7] The inhibition of COX-2 is responsible for their desired anti-inflammatory and analgesic effects. Conversely, the concurrent inhibition of COX-1 is largely responsible for common side effects, such as gastrointestinal irritation and bleeding.[7] The dual inhibition of this pathway is the foundation of both the therapeutic efficacy and the primary toxicity profile of this drug class.

Quantitative Data: COX-1 and COX-2 Inhibition

The potency and selectivity of beta-aryl-propanoic acids are quantified by their half-maximal inhibitory concentration (IC50) values against COX-1 and COX-2. A lower IC50 value signifies greater potency. The ratio of IC50 values (COX-1/COX-2) is a common metric used to express a compound's selectivity for the COX-2 enzyme.[8] It is important to note that these values can vary depending on the specific assay conditions (e.g., whole blood vs. purified enzyme assays).[9]

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) | Selectivity Ratio (COX-1/COX-2) |

| Ibuprofen | 12 | 80 | 0.15 |

| Diclofenac | 0.076 | 0.026 | 2.9 |

| Indomethacin | 0.0090 | 0.31 | 0.029 |

| Piroxicam | 47 | 25 | 1.9 |

| Meloxicam | 37 | 6.1 | 6.1 |

| Celecoxib | 82 | 6.8 | 12 |

| (Data compiled from a study using human peripheral monocytes).[5] |

Experimental Protocols

The evaluation of beta-aryl-propanoic acids involves both in vitro assays to determine enzyme inhibition and in vivo models to assess anti-inflammatory efficacy.

In Vitro COX Inhibition Assay (Fluorometric)

This protocol describes a common method for determining the IC50 values of a test compound against COX-1 and COX-2 enzymes.

Objective: To quantify the inhibitory potency of a beta-aryl-propanoic acid derivative on purified COX-1 and COX-2.

Materials:

-

Purified ovine or human COX-1 and human recombinant COX-2 enzymes

-

COX Assay Buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

COX Probe (e.g., a fluorometric probe that reacts with PGG2)

-

Arachidonic Acid (substrate)

-

Test compound and reference inhibitor (e.g., Celecoxib) dissolved in DMSO

-

96-well microplate

-

Fluorometric plate reader (Ex/Em = 535/587 nm)

Procedure:

-

Reagent Preparation: Prepare working solutions of Assay Buffer, Heme, enzymes, and the COX Probe. Create serial dilutions of the test compound and reference inhibitor in DMSO.

-

Reaction Setup: In a 96-well plate, add the following to designated wells:

-

Enzyme Control Wells: Assay Buffer, Heme, enzyme (COX-1 or COX-2), and DMSO (vehicle).

-

Inhibitor Wells: Assay Buffer, Heme, enzyme, and the test compound at various concentrations.

-

Background Wells: Assay Buffer and Heme only (no enzyme).

-

-

Pre-incubation: Add the COX Probe to all wells. Incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Initiate the reaction by adding the arachidonic acid solution to all wells simultaneously, preferably with a multi-channel pipette.

-

Kinetic Measurement: Immediately begin reading the fluorescence kinetically in a plate reader at 25°C for 5-10 minutes.

-

Data Analysis: Calculate the rate of reaction for each well from the linear portion of the kinetic curve. Percent inhibition is determined relative to the enzyme control. The IC50 value is calculated by plotting percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

In Vivo Carrageenan-Induced Paw Edema Assay

This is a standard and widely used model for evaluating the acute anti-inflammatory activity of compounds.

Objective: To assess the in vivo anti-inflammatory efficacy of a beta-aryl-propanoic acid derivative in a rat model.

Materials:

-

Male Wistar rats (150-200g)

-

Carrageenan (1% suspension in saline)

-

Test compound and reference drug (e.g., Indomethacin)

-

Vehicle for drug administration (e.g., saline, carboxymethyl cellulose)

-

Plethysmometer (for measuring paw volume)

-

Syringes and needles for oral gavage and intraplantar injection

Procedure:

-

Animal Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment. They are typically fasted overnight before the study.

-

Baseline Measurement: The initial volume of the right hind paw of each rat is measured using a plethysmometer.

-

Compound Administration: Animals are divided into groups (e.g., vehicle control, reference drug, and various doses of the test compound). The compounds are administered orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

Induction of Inflammation: Paw edema is induced by injecting 0.1 mL of 1% carrageenan suspension into the sub-plantar surface of the right hind paw.

-

Paw Volume Measurement: The paw volume is measured again at several time points after the carrageenan injection (e.g., at 1, 2, 3, 4, and 5 hours).

-

Data Analysis: The degree of edema is calculated as the difference in paw volume before and after the carrageenan injection. The percentage inhibition of edema for the treated groups is calculated relative to the vehicle control group using the formula:

-

% Inhibition = [(V_c - V_t) / V_c] * 100

-

Where V_c is the average edema in the control group and V_t is the average edema in the treated group.

-

COX-Independent Mechanisms of Action

While COX inhibition is the primary mechanism, evidence suggests that profens and other NSAIDs also exert therapeutic effects through COX-independent pathways. These mechanisms are particularly relevant to their observed anti-cancer properties.[10]

Key COX-independent pathways affected by NSAIDs include:

-

NF-κB Signaling: Some NSAIDs can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a transcription factor that plays a crucial role in promoting inflammation, cell survival, and proliferation.[11]

-

Apoptosis Regulation: NSAIDs can induce apoptosis (programmed cell death) in cancer cells by modulating the levels of pro- and anti-apoptotic proteins, such as increasing the expression of Bax (pro-apoptotic) and decreasing the expression of Bcl-2 (anti-apoptotic).[7][11]

-

PI3K/Akt Pathway: This pathway is critical for cell growth and survival. Certain NSAIDs have been shown to inhibit the PI3K/Akt signaling cascade, contributing to their anti-proliferative effects.[11]

These alternative mechanisms suggest that beta-aryl-propanoic acids have a more complex pharmacological profile than previously understood and may offer therapeutic potential beyond inflammation.

References

- 1. researchgate.net [researchgate.net]

- 2. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. COX Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. List of NSAIDs from strongest to weakest [medicalnewstoday.com]

- 5. Cyclooxygenase-1 and cyclooxygenase-2 selectivity of non-steroidal anti-inflammatory drugs: investigation using human peripheral monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Exploring COX-Independent Pathways: A Novel Approach for Meloxicam and Other NSAIDs in Cancer and Cardiovascular Disease Treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ajmc.com [ajmc.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

- 11. researchgate.net [researchgate.net]

The Architecture of Life's Unconventional Building Blocks: A Technical Guide to Substituted β-Amino Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the vast and intricate world of molecular biology, α-amino acids have long held the spotlight as the fundamental constituents of proteins. However, a homologous class of molecules, the β-amino acids, are increasingly emerging from the shadows, captivating the attention of researchers in chemistry, biology, and medicine. Distinguished by the placement of their amino group on the β-carbon of the carboxylic acid, this seemingly subtle structural alteration imparts profound and unique properties, making them invaluable tools in drug discovery and materials science.

This in-depth technical guide provides a comprehensive overview of the discovery, history, and synthetic methodologies of substituted β-amino acids. It is designed to serve as a core resource for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data for comparative analysis, and visualizations of key biological pathways.

I. A Historical Journey: The Discovery and Early Synthesis of Substituted β-Amino Acids

The exploration of β-amino acids dates back to the 19th century, with early synthetic methods laying the groundwork for the sophisticated techniques used today. One of the earliest known methods for synthesizing a substituted β-amino acid, β-aminobutyric acid, was reported as far back as 1857.[1] These initial approaches included reactions of ammonia with crotonic acid under pressure and the condensation of malonic acid, acetaldehyde, and ammonia.[1]

A significant advancement in the synthesis of β-amino acids came with the development of the Rodionov reaction , a condensation reaction of an aldehyde with malonic acid and ammonia in an alcoholic medium.[2][3] This method, named after the Russian chemist Vladimir Mikhaylovich Rodionov, provided a more general route to a variety of β-amino acids.

Another classical and enduring method for the homologation of α-amino acids to their β-counterparts is the Arndt-Eistert reaction .[4] Named after the German chemists Fritz Arndt and Bernd Eistert, this reaction involves the conversion of a carboxylic acid to its next higher homolog via a diazoketone intermediate and subsequent Wolff rearrangement.[4] This method has proven to be a popular and effective way to produce β-amino acids from readily available α-amino acid precursors.[4]

The 20th century saw a burgeoning of synthetic methodologies, driven by the increasing recognition of the unique properties and potential applications of β-amino acids and their derivatives, β-peptides. These oligomers exhibit remarkable stability towards enzymatic degradation, a highly desirable trait for therapeutic peptides.

II. Key Synthetic Methodologies: A Practical Guide

The modern synthetic chemist's toolbox for accessing substituted β-amino acids is diverse and powerful, with a strong emphasis on stereoselective methods to control the chirality of these molecules. This section details the experimental protocols for four key synthetic strategies.

Arndt-Eistert Homologation

This classical method provides a reliable route for the one-carbon extension of α-amino acids to their corresponding β-amino acids. The reaction proceeds through the formation of an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement in the presence of a nucleophile.[4][5]

Detailed Experimental Protocol for Arndt-Eistert Homologation of an N-Protected α-Amino Acid:

-

Acid Chloride Formation: To a solution of the N-protected α-amino acid (1.0 equiv) in an anhydrous solvent such as THF or CH₂Cl₂ at 0 °C, add oxalyl chloride (1.2 equiv) or thionyl chloride (1.2 equiv) dropwise. A catalytic amount of DMF (1-2 drops) can be added if oxalyl chloride is used. The reaction mixture is stirred at 0 °C for 1-2 hours or until the evolution of gas ceases. The solvent and excess reagent are then removed under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.

-

Diazoketone Formation: The crude acid chloride is dissolved in an anhydrous, inert solvent like diethyl ether or THF. The solution is cooled to 0 °C, and a freshly prepared ethereal solution of diazomethane (2.0-3.0 equiv) is added slowly until a persistent yellow color is observed. The reaction is stirred at 0 °C for 1-3 hours and then allowed to warm to room temperature overnight. Excess diazomethane is quenched by the careful addition of glacial acetic acid until the yellow color disappears.

-

Wolff Rearrangement: To the solution of the diazoketone, a suspension of silver oxide (Ag₂O, 0.1 equiv) or silver benzoate (0.1 equiv) in water or an alcohol (e.g., methanol, ethanol) is added. The mixture is then heated to 50-70 °C or irradiated with a UV lamp to induce the Wolff rearrangement. The reaction progress is monitored by TLC.

-

Work-up and Purification: Upon completion, the reaction mixture is filtered to remove the silver catalyst. The filtrate is concentrated under reduced pressure. The residue is then taken up in an appropriate organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of NaHCO₃ and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude β-amino acid derivative is purified by column chromatography on silica gel.

Logical Workflow for Arndt-Eistert Homologation:

Mannich Reaction

The Mannich reaction is a three-component condensation that provides a powerful and atom-economical route to β-amino carbonyl compounds, which are direct precursors to β-amino acids. Asymmetric variants of the Mannich reaction, often employing organocatalysts such as proline and its derivatives, have been extensively developed to afford enantioenriched products.

Detailed Experimental Protocol for an Asymmetric Organocatalytic Mannich Reaction:

-

Reaction Setup: To a vial charged with the organocatalyst (e.g., (3R,5R)-5-methyl-3-pyrrolidinecarboxylic acid, 1-5 mol%), add the solvent (e.g., DMF, DMSO, or CHCl₃).[6][7]

-

Addition of Reactants: To the catalyst solution, add the aldehyde (1.5 equiv) and the N-protected α-imino ester (1.0 equiv).[7]

-

Reaction Execution: The reaction mixture is stirred at room temperature until completion, as monitored by TLC or LC-MS. Reaction times can vary from a few hours to several days depending on the substrates and catalyst.

-

Work-up: Upon completion, the reaction is quenched by the addition of a half-saturated aqueous solution of NH₄Cl. The mixture is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Product Conversion: The crude product, a β-amino aldehyde derivative, is purified by flash column chromatography on silica gel. The purified product can then be oxidized to the corresponding carboxylic acid to yield the desired β-amino acid.

Quantitative Data for Asymmetric Mannich Reactions:

| Aldehyde | Catalyst Loading (mol%) | Solvent | Time (h) | anti:syn ratio | ee (%) | Yield (%) | Reference |

| Propanal | 5 | DMF | 48 | 98:2 | >99 | 90 | [7] |

| Isobutyraldehyde | 5 | DMF | 48 | 98:2 | >99 | 85 | [7] |

| Cyclohexanecarboxaldehyde | 5 | DMF | 72 | 97:3 | >99 | 88 | [7] |

| Benzaldehyde | 5 | DMF | 120 | 94:6 | 97 | 75 | [7] |

Asymmetric Hydrogenation

The rhodium-catalyzed asymmetric hydrogenation of β-dehydroamino acid derivatives is a highly efficient method for the synthesis of enantiomerically pure β-amino acids. The choice of chiral phosphine ligand is crucial for achieving high enantioselectivity.

Detailed Experimental Protocol for Rhodium-Catalyzed Asymmetric Hydrogenation:

-

Catalyst Preparation: In a glovebox, a solution of the rhodium precursor, such as [Rh(COD)₂]BF₄ (1 mol%), and the chiral phosphine ligand (e.g., Me-DuPhos, BICP, 1.1 mol%) in a degassed solvent (e.g., methanol, toluene) is prepared.

-

Reaction Setup: The substrate, a β-(acylamino)acrylate (1.0 equiv), is dissolved in the same degassed solvent and added to the catalyst solution in a hydrogenation vessel.

-

Hydrogenation: The vessel is purged with hydrogen gas and then pressurized to the desired pressure (e.g., 40-100 psi). The reaction is stirred at room temperature until the hydrogen uptake ceases or for a predetermined time (typically 12-24 hours).

-

Work-up and Purification: The pressure is carefully released, and the solvent is removed under reduced pressure. The residue is purified by passing it through a short pad of silica gel to remove the catalyst, followed by crystallization or column chromatography to obtain the pure hydrogenated product.

Quantitative Data for Asymmetric Hydrogenation of β-(Acylamino)acrylates:

| Substrate (Isomer) | Ligand | Solvent | H₂ Pressure (psi) | ee (%) | Conversion (%) | Reference |

| Methyl 3-acetamino-2-butenoate (E) | Me-DuPhos | Toluene | 40 | 99.6 | >99 | [8] |

| Methyl 3-acetamino-2-butenoate (Z) | BICP | Toluene | 100 | 98.2 | >99 | [8] |

| Methyl 3-acetamino-3-phenylpropenoate (E/Z) | BICP | MeOH | 100 | 80 | >99 | [8] |

| Methyl 3-benzoylamino-2-butenoate (E) | Me-DuPhos | Toluene | 40 | 98.5 | >99 | [8] |

Enantioselective Michael Addition

The conjugate addition of nucleophiles to α,β-unsaturated nitroalkenes is a versatile strategy for the synthesis of β-amino acids, where the nitro group serves as a precursor to the amine functionality. Organocatalysis has emerged as a powerful tool for controlling the stereochemistry of this reaction.

Detailed Experimental Protocol for Organocatalytic Michael Addition of Malonates to Nitroalkenes:

-

Reaction Setup: In a reaction vial, the nitroalkene (1.0 equiv), the dialkyl malonate (1.2-2.0 equiv), and the organocatalyst (e.g., a chiral thiourea or squaramide derivative, 1-10 mol%) are combined in a suitable solvent (e.g., toluene, CH₂Cl₂).[9][10]

-

Reaction Execution: The reaction mixture is stirred at the specified temperature (ranging from -20 °C to room temperature) for the required duration (a few hours to several days), with the progress monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to afford the Michael adduct.

-

Conversion to β-Amino Acid: The purified adduct is then subjected to a series of transformations, typically including reduction of the nitro group (e.g., using H₂/Pd-C, Zn/HCl, or catalytic transfer hydrogenation) and hydrolysis of the ester groups, followed by decarboxylation if a malonate was used, to yield the final β-amino acid.

Quantitative Data for Enantioselective Michael Addition to Nitroalkenes:

| Nitroalkene | Nucleophile | Catalyst (mol%) | Solvent | Temp (°C) | ee (%) | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | (E)-β-Nitrostyrene | Diethyl malonate | Chiral Thiourea (10) | Toluene | RT | 92 | 95 |[9] | | (E)-1-Nitro-3-phenylprop-1-ene | Dimethyl malonate | Chiral Squaramide (5) | CH₂Cl₂ | RT | 94 | 83 |[9] | | α-Phenyl-β-nitroacrylate | p-Thiocresol | Chiral Amine (0.3) | Toluene | -45 | 94 | 96 |[10] | | α-(2-Naphthyl)-β-nitroacrylate | p-Thiocresol | Chiral Amine (0.3) | Toluene | -45 | 98 | 95 |[10] |

III. Biological Significance and Therapeutic Applications

The unique structural features of substituted β-amino acids confer upon them significant biological activities and make them valuable components in medicinal chemistry. Their incorporation into peptides can induce stable secondary structures and enhance resistance to proteolytic degradation.

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: The Case of Sitagliptin